

# Application Note & Protocol: Quantification of Claturafenib in Tissue by LC-MS/MS

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## Compound of Interest

Compound Name: *Claturafenib*

Cat. No.: *B15610645*

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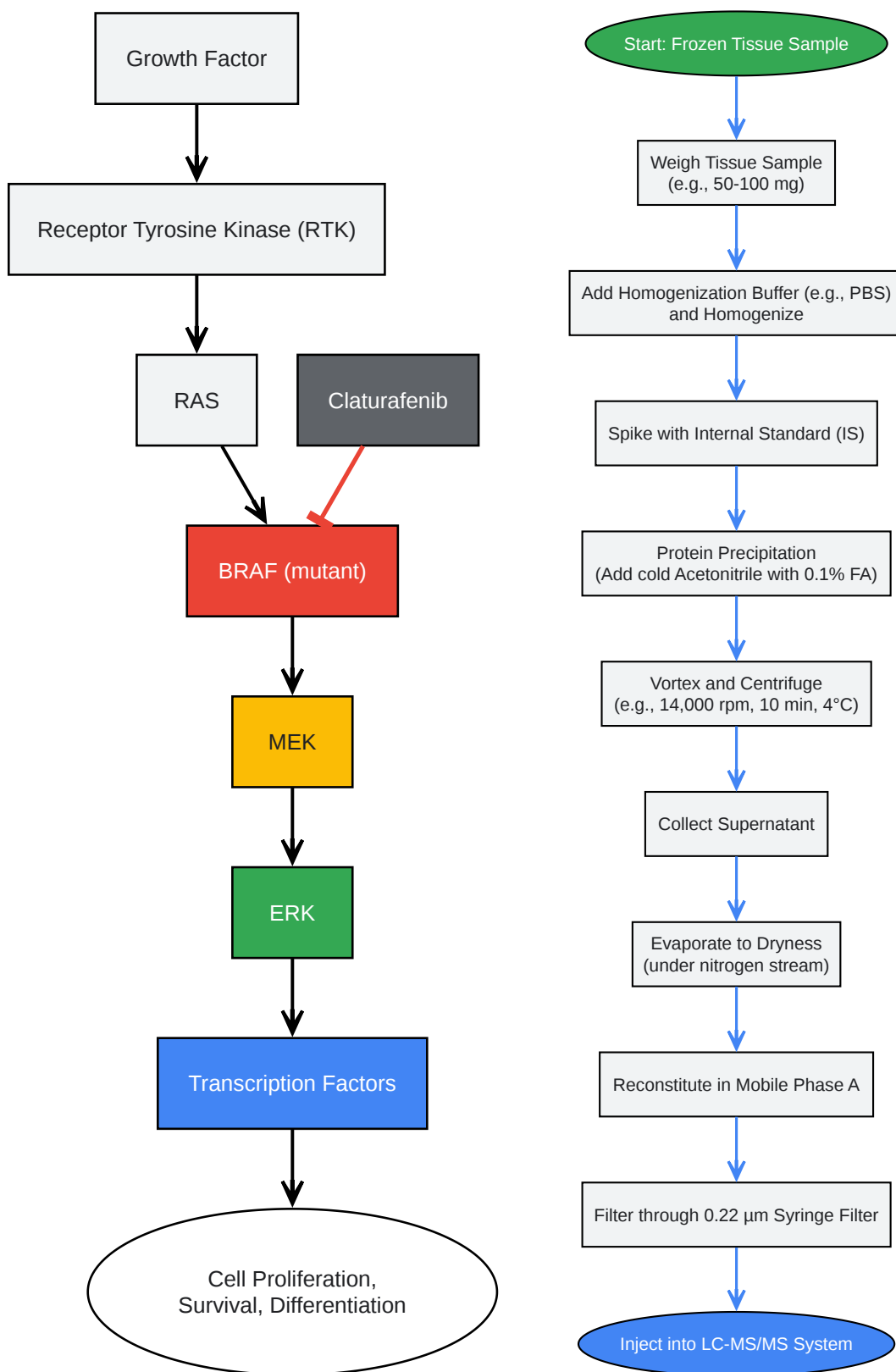
Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Claturafenib** is a potent and selective pan-mutant BRAF inhibitor that has shown significant anti-tumor activity. To support pharmacokinetic and pharmacodynamic studies in preclinical and clinical development, a robust and sensitive method for the quantification of **Claturafenib** in tissue matrices is essential. This document provides a detailed protocol for the extraction and quantification of **Claturafenib** in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended to be a starting point for researchers to develop and validate their own assays.

## Signaling Pathway of BRAF Inhibition by **Claturafenib**

**Claturafenib** targets the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting cell proliferation and survival in various cancers. **Claturafenib** inhibits the activity of mutated BRAF, thereby blocking downstream signaling and inhibiting tumor growth.<sup>[1][2]</sup>



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
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